![molecular formula C19H16BrNO3 B5968765 2-[2-(2-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5968765.png)
2-[2-(2-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol
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Overview
Description
2-[2-(2-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol, commonly known as BEHQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEHQ is a quinoline derivative that possesses a unique molecular structure, making it a valuable compound for research and development.
Mechanism of Action
BEHQ exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also activates various antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, which further enhances its antioxidant activity.
Biochemical and Physiological Effects:
BEHQ has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities. It has also been found to improve cognitive function and enhance the immune system.
Advantages and Limitations for Lab Experiments
One of the major advantages of BEHQ is its high stability, which makes it a valuable compound for long-term experiments. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of BEHQ is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Future Directions
There are several future directions for the research and development of BEHQ. One of the areas of interest is its potential application in the development of novel drug therapies for various diseases. Another area of interest is its use as a material for the development of new electronic devices and sensors. Additionally, further studies are needed to explore the potential environmental applications of BEHQ, such as its use in water treatment and pollution control.
Conclusion:
In conclusion, BEHQ is a valuable compound with significant potential applications in various fields. Its unique molecular structure and excellent antioxidant properties make it a promising candidate for the development of novel drug therapies and material science applications. Further research is needed to fully explore the potential of BEHQ and its future directions.
Synthesis Methods
BEHQ can be synthesized through a multi-step process involving the reaction of 2-hydroxy-5-bromo-4-ethoxybenzaldehyde with 8-hydroxyquinoline. The reaction is catalyzed by a base, and the resulting product is purified through recrystallization.
Scientific Research Applications
BEHQ has been extensively studied for its potential applications in various fields, including medicine, material science, and environmental science. It has been found to exhibit excellent antioxidant properties, making it a promising candidate for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
properties
IUPAC Name |
2-[(E)-2-(2-bromo-5-ethoxy-4-hydroxyphenyl)ethenyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-2-24-18-10-13(15(20)11-17(18)23)7-9-14-8-6-12-4-3-5-16(22)19(12)21-14/h3-11,22-23H,2H2,1H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVNAINEYSGELU-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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